2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid
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Overview
Description
2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a pyrazoline ring, a benzoxazoline moiety, and a propionic acid group. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid involves multiple steps. One common method starts with the diazotization of 4-amino-benzenesulfonic acid using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its esters . This intermediate is further reacted with benzoxazoline derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the pyrazoline ring to pyrazolidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoxazoline and pyrazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazoline and benzoxazoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Sulfophenyl)-3-methyl-5-pyrazolone: Similar structure with a pyrazolone ring and sulfonic acid group.
4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid: Shares the pyrazole and sulfonic acid moieties.
Uniqueness
2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid is unique due to its combination of a pyrazoline ring, benzoxazoline moiety, and propionic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
72796-92-0 |
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Molecular Formula |
C22H19N3O7S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2Z)-2-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C22H19N3O7S/c1-14-17(22(28)25(23-14)15-6-8-16(9-7-15)33(29,30)31)10-11-20-24(13-12-21(26)27)18-4-2-3-5-19(18)32-20/h2-11H,12-13H2,1H3,(H,26,27)(H,29,30,31)/b17-10-,20-11- |
InChI Key |
CHDGOGCTVGHNTQ-HOYZAGQZSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C=C/2\N(C3=CC=CC=C3O2)CCC(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=C2N(C3=CC=CC=C3O2)CCC(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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